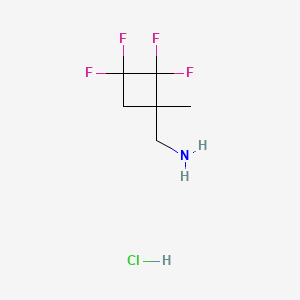
1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanaminehydrochloride is a chemical compound with unique properties that make it valuable in various scientific research fields. Its molecular structure includes a cyclobutyl ring substituted with four fluorine atoms and a methyl group, which contributes to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanaminehydrochloride typically involves multiple steps, starting with the preparation of the cyclobutyl ring. Fluorination is achieved using reagents such as sulfur tetrafluoride or other fluorinating agents under controlled conditions. The methyl group is introduced through alkylation reactions, and the final step involves the formation of the methanaminehydrochloride by reacting the intermediate with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanaminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for fluorinated compounds.
Mecanismo De Acción
The mechanism of action of 1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanaminehydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanamine
- 1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)amine
- 1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanol
Uniqueness
1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanaminehydrochloride stands out due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in biological and medicinal research, where solubility and stability are crucial.
Propiedades
Fórmula molecular |
C6H10ClF4N |
|---|---|
Peso molecular |
207.60 g/mol |
Nombre IUPAC |
(2,2,3,3-tetrafluoro-1-methylcyclobutyl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H9F4N.ClH/c1-4(3-11)2-5(7,8)6(4,9)10;/h2-3,11H2,1H3;1H |
Clave InChI |
ORLSALVJTWVTPE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1(F)F)(F)F)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















